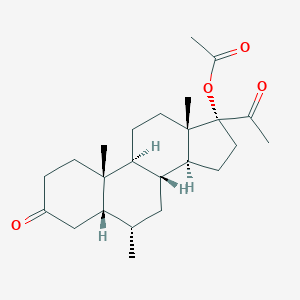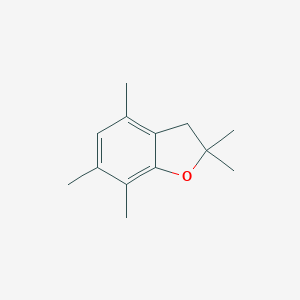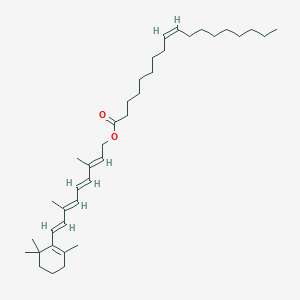
Rhenium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium fluoride (ReF6) is a highly reactive and unstable compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a fluoride of the transition metal rhenium, which is known for its high melting point, density, and strength. Rhenium fluoride is a white, crystalline solid that is insoluble in water and has a melting point of 530°C. In
Aplicaciones Científicas De Investigación
Rhenium fluoride has several potential scientific research applications, including its use as a catalyst in organic chemistry, as a precursor to rhenium metal and rhenium alloys, and as a potential material for high-temperature superconductors. Rhenium fluoride is also being studied for its potential use in nuclear medicine, as it has been shown to bind to cancer cells and could be used as a targeted therapy.
Mecanismo De Acción
The mechanism of action of rhenium fluoride is not fully understood, but it is believed to interact with biological molecules through its fluoride ions. Rhenium fluoride has been shown to bind to proteins and enzymes, which could potentially affect their function. It has also been shown to have antimicrobial properties, which could be due to its ability to disrupt the cell membrane of bacteria.
Efectos Bioquímicos Y Fisiológicos
Rhenium fluoride has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which could potentially protect against oxidative stress and inflammation. However, more research is needed to fully understand the effects of rhenium fluoride on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using rhenium fluoride in lab experiments is its high reactivity, which makes it useful as a catalyst in organic chemistry. However, its instability and toxicity can also be limitations, as it requires careful handling and storage. Additionally, its high cost and limited availability can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on rhenium fluoride, including its potential use in targeted cancer therapy, the development of rhenium fluoride-based materials for high-temperature superconductors, and the exploration of its antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of rhenium fluoride on biological systems.
Métodos De Síntesis
Rhenium fluoride can be synthesized through several methods, including the reaction of rhenium metal with fluorine gas, the reaction of rhenium oxide with hydrogen fluoride, and the reaction of rhenium metal with ammonium fluoride. The most common method is the reaction of rhenium metal with fluorine gas at high temperatures and pressures. The reaction produces a mixture of rhenium hexafluoride (Rhenium fluoride) and rhenium pentafluoride (ReF5), which can be separated through fractional distillation.
Propiedades
Número CAS |
149852-31-3 |
|---|---|
Nombre del producto |
Rhenium fluoride |
Fórmula molecular |
F4Re-4 |
Peso molecular |
262.2 g/mol |
Nombre IUPAC |
rhenium;tetrafluoride |
InChI |
InChI=1S/4FH.Re/h4*1H;/p-4 |
Clave InChI |
IZVAOCKUNBYXSU-UHFFFAOYSA-J |
SMILES |
[F-].[F-].[F-].[F-].[Re] |
SMILES canónico |
[F-].[F-].[F-].[F-].[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)




![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)


![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)


![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)
